molecular formula C15H15NO2 B1392034 2-(4-Ethoxybenzoyl)-4-methylpyridine CAS No. 1187163-94-5

2-(4-Ethoxybenzoyl)-4-methylpyridine

Cat. No. B1392034
M. Wt: 241.28 g/mol
InChI Key: BWVLLWQTXKLCIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Ethoxybenzoyl)-4-methylpyridine” often involves reactions with carboxylic acids . For example, PMB esters, which are structurally similar, can be synthesized by reacting 4-methoxyphenyldiazomethane with carboxylic acids . This method has been employed with structurally complex or sensitive substrates .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxybenzoyl)-4-methylpyridine” can be inferred from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a 4-Ethoxybenzoyl group and a methyl group .

Scientific Research Applications

1. Crystallography and Molecular Salts

  • Crystal Structures of Stilbazole Derivatives: Stilbazole derivatives, closely related to 2-(4-Ethoxybenzoyl)-4-methylpyridine, have been examined for their crystal structures. One study focused on salts where the cadmium atom of the [CdI4]2− dianion is located on a twofold rotation axis, with variations in anions and crystallization forms (Antony et al., 2018).

2. Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Association: Research on molecular salts involving 2-amino-4-methylpyridine, a compound structurally similar to 2-(4-Ethoxybenzoyl)-4-methylpyridine, revealed supramolecular associations. These salts formed extensive hydrogen bonds and non-covalent interactions, contributing to their 1D–3D framework structures (Khalib et al., 2014).

3. Organic Synthesis

  • Syntheses of Quinazoline Derivatives: The reactivity of β-amino α,β-unsaturated esters with amines, including 2-amino-4-methylpyridine, was explored for synthesizing new derivatives of quinazolines. This study showcases the potential of such compounds in organic synthesis (Yokoyama et al., 1975).

4. Solar Cell Research

  • Electrolyte Additive in Dye-Sensitized Solar Cells: 4-Ethoxy-2-methylpyridine, closely related to the target compound, was studied as an electrolyte additive in dye-sensitized solar cells. It influenced the performance of solar cells by modifying the flatband potential of TiO2 electrodes and improving interfacial recombination (Yin et al., 2008).

5. Spin-Crossover Iron(II) Complexes

  • Iron(II) Complexes and NH...N Hydrogen Bonds: A study involving 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, a compound structurally similar to 2-(4-Ethoxybenzoyl)-4-methylpyridine, focused on spin-crossover Iron(II) complexes. The complexes exhibited a steep one-step spin crossover between high-spin and low-spin states (Nishi et al., 2010).

properties

IUPAC Name

(4-ethoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-13-6-4-12(5-7-13)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLLWQTXKLCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241797
Record name (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxybenzoyl)-4-methylpyridine

CAS RN

1187163-94-5
Record name (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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